Acetaminophen mercapturate

Description

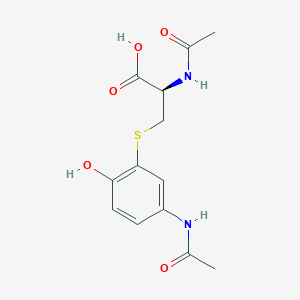

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPRQNKJGQEICH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966766 | |

| Record name | N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-86-8 | |

| Record name | Acetaminophen mercapturate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOPHEN MERCAPTURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86SEU3G6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formation of Acetaminophen Mercapturate in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of acetaminophen (B1664979) mercapturate in liver microsomes. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This guide details the enzymatic reactions, key intermediates, and presents quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for the key assays cited and includes visualizations of the core pathways and workflows.

Introduction: The Mercapturic Acid Pathway and Acetaminophen Metabolism

Acetaminophen, a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation. A minor but clinically significant portion is metabolized via the cytochrome P450 (CYP) enzyme system, leading to the formation of a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI)[1]. Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). This initial conjugation is the first step in the mercapturic acid pathway, a major route for the biotransformation and elimination of xenobiotics[2]. The subsequent enzymatic processing of the glutathione conjugate results in the formation of acetaminophen mercapturate (N-acetylcysteine conjugate), which is then excreted in the urine[1][2].

This guide focuses on the microsomal phase of this pathway, detailing the enzymatic steps from the parent drug to the initial glutathione conjugate, and the subsequent enzymatic conversions leading to the final mercapturate product.

The Biochemical Pathway of Acetaminophen Mercapturate Formation

The formation of acetaminophen mercapturate is a multi-step enzymatic process that can be broadly divided into two main stages: the formation of the reactive intermediate NAPQI and its subsequent conjugation with glutathione, followed by the processing of the glutathione conjugate.

Stage 1: Bioactivation of Acetaminophen to NAPQI

The initial and rate-limiting step in the formation of the mercapturate is the oxidation of acetaminophen to the electrophilic intermediate, NAPQI. This reaction is catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes, which are isolated as microsomes in in vitro preparations[3].

dot

References

mechanism of acetaminophen mercapturate synthesis in hepatocytes

An In-depth Technical Guide on the Mechanism of Acetaminophen (B1664979) Mercapturate Synthesis in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), also known as paracetamol, is one of the most widely used analgesic and antipyretic agents globally.[1][2] When administered within therapeutic dose limits (up to 4 g/day for adults), it has a well-established safety profile.[3][4] However, an overdose can lead to severe, and potentially fatal, hepatotoxicity, making it a leading cause of acute liver failure in many Western countries.[3][5][6] The key to both its safety at therapeutic doses and its toxicity in overdose lies in its complex metabolism within the liver, primarily in hepatocytes.

The formation of acetaminophen mercapturate represents a critical detoxification pathway. This guide provides a detailed technical examination of the biochemical cascade leading to the synthesis of this metabolite, from the initial metabolic activation of acetaminophen to the final enzymatic steps. We will explore the enzymes involved, present relevant quantitative data, detail common experimental protocols used for its study, and provide visual diagrams to illustrate the core mechanisms.

Core Metabolic Pathways of Acetaminophen

In hepatocytes, acetaminophen is metabolized via three primary pathways: glucuronidation, sulfation, and oxidation.[3][7][8][9]

-

Glucuronidation: This is the main route at therapeutic doses, accounting for approximately 45-57% of acetaminophen metabolism.[4][9] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT1A6, and UGT1A9, which conjugate acetaminophen with glucuronic acid to form a non-toxic, water-soluble compound that is readily excreted.[9]

-

Sulfation: Accounting for about 30-44% of metabolism at therapeutic doses, this pathway involves the conjugation of acetaminophen with a sulfonate group.[4][9] This reaction is mediated by sulfotransferase (SULT) enzymes, primarily SULT1A1 and SULT1A3.[9]

-

Oxidation: A minor fraction of acetaminophen (5-10%) is metabolized by the cytochrome P450 (CYP) enzyme system.[4][10] This pathway does not directly detoxify the drug but instead bioactivates it into a highly reactive intermediate, which is the precursor to both toxicity and the mercapturate detoxification product.

At supratherapeutic or overdose levels, the glucuronidation and sulfation pathways become saturated.[5][10] Consequently, a larger proportion of the drug is shunted into the oxidative pathway, leading to a significant increase in the production of its reactive metabolite.[10][11]

The Oxidative Pathway: Formation of NAPQI

The critical first step towards both hepatotoxicity and mercapturate synthesis is the oxidation of acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI).

Role of Cytochrome P450 Enzymes

This bioactivation is catalyzed by several CYP isoforms located in the endoplasmic reticulum of hepatocytes.[3] The primary enzymes involved in humans are:

-

CYP2E1 : Plays a significant role, especially in conditions of chronic alcohol consumption which induces its expression.[3][7][12]

-

CYP3A4 : Considered a major contributor to NAPQI formation in the human liver.[1][3][12][13]

-

CYP1A2 : Also contributes to the oxidative metabolism of acetaminophen.[3][9]

Studies using human recombinant CYP enzymes have shown that CYP3A4 is the most efficient at catalyzing this reaction at toxic concentrations, followed by CYP2E1, CYP1A2, and CYP2D6.[1][13]

Detoxification via Glutathione (B108866) Conjugation

Under normal physiological conditions, the highly electrophilic NAPQI is rapidly detoxified through conjugation with hepatic glutathione (GSH), a tripeptide antioxidant abundant in hepatocytes.[3][10][14] This reaction is a cornerstone of cellular defense against acetaminophen-induced injury.

The conjugation of NAPQI with the sulfhydryl group of GSH can occur non-enzymatically, but it is also efficiently catalyzed by Glutathione S-transferases (GSTs).[11][15] In vitro studies suggest that the GST Pi (GSTP1) isoform is a particularly effective catalyst for this reaction in humans.[11][15] The product of this crucial detoxification step is 3-(glutathion-S-yl)-acetaminophen (APAP-GSH).[11]

In cases of acetaminophen overdose, the production of NAPQI can overwhelm and deplete the liver's finite stores of GSH.[10] Once GSH levels fall below a critical threshold (estimated to be less than 70% of normal), NAPQI is no longer efficiently detoxified.[10] The excess, unbound NAPQI then covalently binds to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death.[3][5][15][16]

Final Synthesis Pathway of Acetaminophen Mercapturate

The initial conjugate, APAP-GSH, is not the final excretory product. It undergoes further metabolism to form acetaminophen mercapturate (N-acetyl-cysteine-S-yl-acetaminophen), a stable compound that is eliminated in the urine.[3][11] This multi-step process involves:

-

Removal of Glutamate (B1630785): The enzyme γ-glutamyl transpeptidase cleaves the glutamyl residue from the glutathione conjugate.

-

Removal of Glycine (B1666218): A dipeptidase then removes the glycine residue, leaving a cysteine conjugate (APAP-Cys).

-

N-Acetylation: Finally, the cysteine conjugate is acetylated by an N-acetyltransferase to form the final product, acetaminophen mercapturate.

This entire pathway, from NAPQI formation to mercapturate excretion, effectively neutralizes the reactive metabolite and facilitates its removal from the body.

Data Presentation

Table 1: Key Enzymes in Acetaminophen Mercapturate Synthesis

| Enzyme Family | Specific Isoform(s) | Role in Pathway | Kinetic Parameters (Example) |

| Cytochrome P450 | CYP3A4, CYP2E1, CYP1A2 | Oxidation of Acetaminophen to NAPQI | CYP3A4 Km: 130 μM[1][13] |

| Glutathione S-Transferase | GSTP1 | Catalyzes conjugation of NAPQI with GSH | Most effective catalyst of NAPQI conjugation[11] |

| γ-Glutamyl Transpeptidase | - | Cleaves glutamate from APAP-GSH | - |

| Dipeptidase | - | Cleaves glycine from APAP-Cys-Gly | - |

| N-Acetyltransferase | - | Acetylates APAP-Cys to form Mercapturate | - |

Table 2: Approximate Distribution of Acetaminophen Metabolites in Urine (Adults)

| Metabolite | Percentage at Therapeutic Dose | Percentage at Toxic/Overdose |

| Acetaminophen-Glucuronide | 52 - 57%[4] | Pathway becomes saturated |

| Acetaminophen-Sulfate | 30 - 44%[4] | Pathway becomes saturated |

| Oxidized Metabolites (Mercapturate/Cysteine) | 5 - 10%[4] | >15% (initially, then decreases with GSH depletion)[11] |

| Unchanged Acetaminophen | < 5%[4][11] | ~10%[11] |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Hepatocytes

Primary human hepatocytes are the gold standard for in vitro studies of drug metabolism.[17] A common method for their isolation is the two-step collagenase perfusion technique.[18][19]

-

Tissue Procurement: Obtain fresh, non-tumorous human liver tissue from surgical resections or from organs unsuitable for transplantation, following ethical approval.[17][19]

-

Cannulation: Cannulate the visible blood vessels on the surface of the liver tissue segment.

-

Step 1 - Perfusion with EGTA: Perfuse the tissue via the cannula with a warm (37°C), calcium-free buffer containing a chelating agent like EGTA. This step serves to wash out blood and dissociate cell-cell junctions (desmosomes).

-

Step 2 - Collagenase Digestion: Perfuse the tissue with a second warm buffer containing collagenase and calcium chloride.[19] The collagenase digests the extracellular matrix, releasing the hepatocytes. The solution is typically recirculated to maximize enzymatic activity.[19]

-

Cell Dissociation & Collection: Following digestion, the liver capsule is gently opened in a petri dish containing ice-cold buffer. The cell suspension is released by gentle shaking or dissociation.[18][20]

-

Filtration and Purification: Filter the cell suspension through a series of gauze or nylon meshes to remove undigested tissue and debris.[18] Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation steps (e.g., 50 x g for 5 minutes), where the denser hepatocytes form a pellet.[18]

-

Viability Assessment: Determine cell viability and count using the trypan blue exclusion method.[18][21] A viability of >70% is generally required for culture.[18][21]

-

Cell Culture: Plate the isolated hepatocytes onto collagen-coated culture dishes in a specialized hepatocyte culture medium.[18] The cells are allowed to attach and form a monolayer before being used for experiments.

Protocol 2: Analysis of Acetaminophen Mercapturate by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying acetaminophen and its metabolites.[22][23]

-

Sample Preparation (Plasma/Urine):

-

Thaw biological samples (e.g., plasma, urine, or cell culture supernatant) on ice.

-

To precipitate proteins, add a volume of cold solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., Acetaminophen-d4).[22][24]

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.[24]

-

-

Chromatographic Separation:

-

Inject the prepared sample into a UPLC system equipped with a reverse-phase column (e.g., C18).[25]

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[22] The gradient is programmed to separate acetaminophen and its various metabolites (glucuronide, sulfate, cysteine, and mercapturate conjugates) based on their polarity.

-

The total run time is typically short, often under 5 minutes per sample.[22]

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the target analyte) and a specific product ion (a characteristic fragment of the analyte).

-

Define unique precursor/product ion transitions for acetaminophen, acetaminophen mercapturate, and other metabolites, as well as the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of each analyte.

-

Quantify the amount of acetaminophen mercapturate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Mandatory Visualizations

Caption: Metabolic activation of acetaminophen to NAPQI and its subsequent detoxification pathway to form mercapturic acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. wjgnet.com [wjgnet.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SMPDB [smpdb.ca]

- 10. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. molecularlab.it [molecularlab.it]

- 20. Video: Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells [jove.com]

- 21. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Acetaminophen & Impurity Analyzed with HPLC - AppNote [mtc-usa.com]

The Discovery and Initial Characterization of Acetaminophen Mercapturate: A Technical Guide

Introduction

Acetaminophen (B1664979) (N-acetyl-p-aminophenol, APAP), known as paracetamol outside of North America, is one of the most widely used analgesic and antipyretic drugs globally.[1][2] When administered in therapeutic doses, it is considered safe and is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are subsequently excreted.[1][3] However, a minor but critically important metabolic pathway involves oxidation by the cytochrome P450 (CYP) enzyme system, which leads to the formation of a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][4] The discovery and characterization of the detoxification products of NAPQI, particularly acetaminophen mercapturate, have been fundamental to understanding the mechanisms of acetaminophen-induced hepatotoxicity and have paved the way for effective clinical interventions for overdose.

This technical guide provides an in-depth overview of the discovery, metabolic formation, and initial characterization of acetaminophen mercapturate for researchers, scientists, and professionals in drug development.

The Metabolic Pathway: From Acetaminophen to Mercapturate

Under normal physiological conditions, approximately 5-10% of a therapeutic acetaminophen dose is metabolized by hepatic CYP enzymes, primarily CYP2E1 and CYP3A4, to form NAPQI.[1][5][6] NAPQI is a potent electrophile that can cause severe cellular damage by covalently binding to cellular macromolecules, particularly mitochondrial proteins.[1][4]

The primary defense mechanism against NAPQI-induced toxicity is its rapid conjugation with the endogenous antioxidant glutathione (B108866) (GSH), a reaction that detoxifies the reactive metabolite.[7][8] This conjugation results in the formation of an acetaminophen-glutathione adduct. This adduct is then further metabolized through a series of enzymatic steps to form acetaminophen-cysteine and ultimately acetaminophen mercapturate (N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine), which is a stable, water-soluble compound excreted in the urine.[3][9][10]

In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger fraction of the drug down the CYP pathway and leading to increased production of NAPQI.[7][11] This surge in NAPQI production can deplete hepatic glutathione stores to less than 70% of normal levels.[7] Once GSH is depleted, NAPQI accumulates and binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.[7][12] The urinary excretion of acetaminophen mercapturate serves as a key indicator of the extent of NAPQI formation.

Quantitative Data on Acetaminophen Metabolism

The distribution of acetaminophen metabolism among its major pathways is crucial for assessing the risk of toxicity. The following tables summarize key quantitative data related to this process.

Table 1: Distribution of Acetaminophen Metabolic Pathways (Therapeutic Dose)

| Metabolic Pathway | Enzyme Family | Percentage of Dose | Metabolite Type |

| Glucuronidation | UGTs (e.g., UGT1A1, UGT1A6) | 50-70%[1][3] | Non-toxic |

| Sulfation | SULTs (e.g., SULT1A1) | 25-35%[1][3] | Non-toxic |

| Oxidation | Cytochrome P450 (CYP2E1, CYP3A4) | 5-15%[1] | Leads to toxic NAPQI |

Table 2: Kinetic Parameters for NAPQI Formation by Human CYP Isozymes

| CYP Isozyme | Apparent Km (µM) | Significance |

| CYP3A4 | 130[6] | High efficiency, particularly at toxic concentrations[6] |

| CYP2E1 | - | Considered the main isoenzyme for NAPQI formation[13] |

| CYP1A2 | - | Contribution appears to be minimal in vivo[5][13] |

Note: Km values can vary between studies and experimental conditions. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols for Characterization

The initial characterization of acetaminophen mercapturate relied on its synthesis for use as a reference standard and the development of robust analytical methods for its detection and quantification in biological matrices.

Experimental Protocol 1: Synthesis of Acetaminophen (Parent Compound)

While the direct synthesis of acetaminophen mercapturate is complex, the synthesis of the parent compound, acetaminophen, is a common undergraduate laboratory experiment that illustrates the formation of an amide bond present in the molecule.[14][15][16]

Objective: To synthesize acetaminophen from p-aminophenol and acetic anhydride (B1165640).

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Deionized water

-

5 mL conical vial

-

Water-cooled condenser

-

Heating plate or aluminum block

-

Hirsch funnel for vacuum filtration

Procedure:

-

Weigh approximately 0.150 g of p-aminophenol and place it into a 5-mL conical vial.[14]

-

Add 0.45 mL of deionized water and 0.165 mL of acetic anhydride to the vial.[17]

-

Attach a water-cooled condenser and heat the reaction mixture at approximately 120°C with gentle stirring.[17]

-

After the solid has dissolved, continue heating for an additional 20 minutes to ensure the reaction goes to completion.[17]

-

Remove the vial from the heat and allow it to cool to room temperature.

-

Once cooled, place the vial in an ice-water bath to induce crystallization of the crude acetaminophen.

-

Collect the crude product by vacuum filtration using a Hirsch funnel.[17]

-

The crude product can be further purified by recrystallization from a 50:50 water/methanol (B129727) mixture.[14]

Experimental Protocol 2: Analysis of Acetaminophen Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying acetaminophen and its metabolites from biological fluids.

Objective: To separate acetaminophen, its glucuronide, sulfate, and mercapturate conjugates in a urine sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or electrochemical detector.

-

Column: Reversed-phase C18 column.[18]

-

Mobile Phase: Isocratic elution with a mobile phase consisting of 7% methanol and 0.75% glacial acetic acid in 0.1 M KH2PO4.[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

Sample Preparation (Urine):

-

Collect a urine sample.

-

Centrifuge the sample to remove any particulate matter.

-

The supernatant can often be directly injected or diluted with the mobile phase before injection.

Expected Outcome: The method should provide chromatographic separation of acetaminophen and its major metabolites, including the mercapturate conjugate, allowing for their identification and quantification based on retention time and detector response compared to reference standards.

Analytical Characterization Techniques

A combination of analytical techniques is employed for the unambiguous identification and precise quantification of acetaminophen mercapturate.

High-Performance Liquid Chromatography (HPLC): As detailed in the protocol above, HPLC with UV or electrochemical detection is a robust method for separating and quantifying acetaminophen metabolites.[18] Modern methods often utilize Ultra-Performance Liquid Chromatography (UPLC) for faster analysis times and better resolution.[19][20]

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acetaminophen mercapturate.[6][21] Electrospray ionization (ESI) is commonly used. The method relies on monitoring specific mass-to-charge (m/z) transitions for the parent ion and its characteristic fragment ions, providing high specificity.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for the structural elucidation of metabolites.[23][24][25] In the context of acetaminophen metabolism, NMR has been used to identify and characterize the various conjugates, including acetaminophen mercapturate, in biological samples by identifying the unique chemical shifts of their protons.[26][27]

Table 3: Physicochemical and Spectral Data for Acetaminophen Mercapturate

| Property | Value | Source |

| Chemical Formula | C13H16N2O5S | PubChem[28] |

| Molecular Weight | 312.34 g/mol | PubChem[28] |

| CAS Number | 52372-86-8 | MedchemExpress, PubChem[28][29] |

| Analytical Technique | Key Information | |

| LC-MS/MS | Allows for sensitive quantification with low limits of detection (LOD) and quantification (LLOQ).[22] | ResearchGate[22] |

| 1H NMR | Provides structural confirmation through unique proton signals for the acetaminophen and N-acetyl-cysteine moieties.[26] | ResearchGate[26] |

| GC-MS | NIST Mass Spectrometry Data Center provides reference spectra. | PubChem[28] |

Conclusion

The discovery and characterization of acetaminophen mercapturate have been pivotal in understanding the bioactivation and detoxification of acetaminophen. Its formation via the conjugation of the toxic metabolite NAPQI with glutathione highlights a critical pathway in drug metabolism. The development of sophisticated analytical techniques, particularly HPLC and LC-MS/MS, has enabled the precise quantification of this metabolite, providing invaluable insights for clinical toxicology, overdose management with antidotes like N-acetylcysteine, and the overall safety assessment of one of the world's most common drugs. Continued research in this area focuses on refining analytical methods and exploring inter-individual variability in these metabolic pathways.

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. wjgnet.com [wjgnet.com]

- 5. Contribution of CYP2E1 and CYP3A to acetaminophen reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 8. Glutathione Benefits for Your Health and Body [healthline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ClinPGx [clinpgx.org]

- 12. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]

- 13. Does cytochrome P450 liver isoenzyme induction increase the risk of liver toxicity after paracetamol overdose? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rene.souty.free.fr [rene.souty.free.fr]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. pax.alvernia.edu [pax.alvernia.edu]

- 17. youtube.com [youtube.com]

- 18. Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. repub.eur.nl [repub.eur.nl]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Acetaminophen(103-90-2) 1H NMR spectrum [chemicalbook.com]

- 24. spectrabase.com [spectrabase.com]

- 25. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001859) [hmdb.ca]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Acetaminophen mercapturate | C13H16N2O5S | CID 83967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. medchemexpress.com [medchemexpress.com]

The Toxicological Significance of Acetaminophen Mercapturate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity in cases of overdose. The toxic effects of APAP are not caused by the parent drug itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in an overdose situation, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to increased NAPQI formation and depletion of hepatic GSH stores. Acetaminophen mercapturate is a downstream metabolite of the glutathione conjugation pathway and serves as a critical biomarker for the extent of NAPQI formation. This technical guide provides a comprehensive overview of the toxicological significance of acetaminophen mercapturate, including its formation, role as a biomarker of liver injury, and the analytical methods for its quantification.

Acetaminophen Metabolism and the Formation of Acetaminophen Mercapturate

At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major pathways:

-

Glucuronidation: Accounts for 50-70% of metabolism.[1]

-

Sulfation: Accounts for 25-35% of metabolism.[1]

A minor fraction, approximately 5-10%, is oxidized by cytochrome P450 enzymes (mainly CYP2E1, but also CYP1A2 and CYP3A4) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1][2].

Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs)[3]. This conjugation forms acetaminophen-glutathione (APAP-GSH). APAP-GSH is then further metabolized through a series of enzymatic steps into acetaminophen-cysteine (APAP-Cys) and finally to acetaminophen mercapturate (N-acetyl-cysteine conjugate), which is then excreted in the urine[3][4].

In the event of an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated[2]. Consequently, a larger proportion of acetaminophen is shunted to the CYP450 pathway, leading to a significant increase in NAPQI production (>15%)[2]. This surge in NAPQI rapidly depletes hepatic glutathione stores. Once GSH levels fall below a critical threshold (approximately 70% depletion in animal studies), NAPQI is no longer efficiently detoxified[5]. The excess, unbound NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver injury[2][5].

The formation of acetaminophen mercapturate is therefore a direct indicator of the detoxification of NAPQI via the glutathione pathway. Its presence in urine and plasma signifies that the toxic pathway has been activated.

Acetaminophen Mercapturate as a Biomarker of Hepatotoxicity

While acetaminophen mercapturate itself is not considered to be directly toxic, its concentration, particularly in relation to other acetaminophen metabolites, is a valuable biomarker for assessing the risk and severity of acetaminophen-induced liver injury.

Patients who develop acute liver injury (ALI) following an overdose have been shown to have significantly higher plasma concentrations of CYP-derived metabolites, including acetaminophen mercapturate and its precursor, acetaminophen-cysteine, compared to patients who do not develop liver injury[1]. Furthermore, the ratio of CYP-derived metabolites to the total amount of acetaminophen metabolites is significantly higher in patients who develop hepatotoxicity[1]. This indicates a greater reliance on the toxic NAPQI pathway.

Studies have demonstrated that at the time of hospital presentation, the concentration of CYP-derived metabolites is a more sensitive and specific predictor of subsequent acute liver injury than the parent acetaminophen concentration or even alanine (B10760859) aminotransferase (ALT) levels[1][6].

Data Presentation

The following tables summarize key quantitative data regarding acetaminophen metabolism and the concentrations of its metabolites in different clinical scenarios.

Table 1: Acetaminophen Metabolic Pathways at Therapeutic vs. Toxic Doses

| Metabolic Pathway | Therapeutic Dose (% of Metabolism) | Toxic Dose (% of Metabolism) |

| Glucuronidation | 52-57%[2] | Saturated[2] |

| Sulfation | 30-44%[2] | Saturated[2] |

| CYP450 Oxidation (to NAPQI) | 5-10%[2] | >15%[2] |

| Unchanged in Urine | <5%[2] | ~10%[2] |

Table 2: Plasma Concentrations of Acetaminophen Metabolites in Overdose Patients With and Without Acute Liver Injury (ALI)

| Metabolite | Patients Without ALI (µmol/L) | Patients With ALI (µmol/L) |

| Acetaminophen-Sulfate (APAP-Sul) | 78.7 (IQR: 53.6–116.4)[7] | 49.1 (IQR: 24.7–72.2)[7] |

| Total CYP Metabolites (APAP-Cys + APAP-Mer) | 10.8 (IQR: 6.9–19.5)[7] | 36.8 (IQR: 27.8–51.7)[7] |

Data presented as median (Interquartile Range - IQR).

Table 3: Proportion of CYP-Derived Metabolites in Overdose Patients

| Parameter | Patients Without ALI (%) | Patients With ALI (%) |

| % of Total Metabolites from CYP Pathway | 1.7 (IQR: 1.3–2.6)[7] | 5.4 (IQR: 3.8–7.7)[7] |

Data presented as median (Interquartile Range - IQR).

Signaling Pathways in Acetaminophen-Induced Hepatotoxicity

The toxicity of acetaminophen is initiated by NAPQI-induced mitochondrial damage, which triggers a cascade of intracellular signaling events leading to cell death.

dot

Caption: Signaling pathway of acetaminophen-induced hepatotoxicity.

Following an overdose, excess NAPQI covalently binds to mitochondrial proteins, leading to mitochondrial dysfunction. This triggers an initial wave of oxidative stress with the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway[8][9]. Activated JNK translocates to the mitochondria, where it amplifies the oxidative stress, creating a feedback loop that further damages the mitochondria[10]. This sustained mitochondrial stress leads to the opening of the mitochondrial permeability transition (MPT) pore, which dissipates the mitochondrial membrane potential, halts ATP synthesis, and causes the release of pro-death factors into the cytosol, ultimately resulting in hepatocellular necrosis[8][10].

Experimental Protocols

Quantification of Acetaminophen and its Metabolites by LC-MS/MS

A common and robust method for the simultaneous quantification of acetaminophen and its metabolites, including acetaminophen mercapturate, in biological matrices like plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a) Sample Preparation (Plasma)

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated acetaminophen, APAP-d4).

-

Add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Transfer to an autosampler vial for injection.

b) Chromatographic Conditions

-

LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used[11][12].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the parent drug and its more polar metabolites.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

c) Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), often in both positive and negative modes, as some metabolites ionize more efficiently in one mode over the other.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Table 4: Example MRM Transitions for Acetaminophen and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Acetaminophen (APAP) | 152.1 | 110.1 | Positive |

| APAP-Glucuronide | 326.1 | 150.1 | Negative |

| APAP-Sulfate | 230.0 | 107.0 | Negative |

| APAP-Cysteine | 271.1 | 140.0 | Positive/Negative |

| APAP-Mercapturate | 313.1 | 140.0 | Positive/Negative |

| APAP-d4 (Internal Standard) | 156.1 | 114.1 | Positive |

(Note: Specific MRM transitions may vary depending on the instrument and optimization.)

dot

Caption: Experimental workflow for acetaminophen metabolite analysis.

Measurement of Hepatic Glutathione

a) DTNB (Ellman's Reagent) Recycling Assay This is a common colorimetric method for measuring total glutathione (GSH + GSSG).

-

Homogenize liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA).

-

Deproteinize the homogenate using an acid like sulfosalicylic acid (SSA).

-

Centrifuge to pellet the precipitated proteins.

-

In a 96-well plate, add the supernatant, DTNB solution, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

The rate of formation of 2-nitro-5-thiobenzoate (TNB), which is yellow, is measured spectrophotometrically at 412 nm.

-

The concentration of glutathione in the sample is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.

Assessment of Liver Injury: ALT and AST Assays

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key clinical biomarkers of liver damage. Their activity in serum is typically measured using enzymatic assays.

a) Principle of Coupled Enzyme Assay for ALT

-

ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate.

-

The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

-

The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity in the sample.

A similar coupled enzyme reaction is used for the measurement of AST activity. Commercial kits are widely available for these assays and should be performed according to the manufacturer's instructions[13].

Conclusion

Acetaminophen mercapturate is a metabolite of significant toxicological importance, not due to its own inherent toxicity, but because it serves as a crucial biomarker for the bioactivation of acetaminophen to its toxic metabolite, NAPQI. The quantification of acetaminophen mercapturate and other CYP-derived metabolites in patients with acetaminophen overdose provides a more accurate assessment of the extent of the toxic pathway activation and a better prediction of subsequent hepatotoxicity than traditional markers alone. Understanding the metabolic pathways leading to its formation and the downstream signaling events triggered by its precursor, NAPQI, is essential for the development of improved diagnostic tools and therapeutic interventions for acetaminophen-induced liver injury. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to accurately measure these critical biomarkers and further investigate the mechanisms of acetaminophen toxicity.

References

- 1. Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]

- 4. ClinPGx [clinpgx.org]

- 5. scite.ai [scite.ai]

- 6. Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetaminophen Metabolites on Presentation Following an Acute Acetaminophen Overdose (ATOM-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Acetaminophen Mercapturate's Role in Drug-Induced Liver Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (B1664979) (APAP) is a ubiquitously used analgesic and antipyretic agent, safe at therapeutic doses but a leading cause of drug-induced liver injury (DILI) and acute liver failure (ALF) upon overdose.[1][2][3][4] The hepatotoxicity of APAP is not caused by the parent compound but by its highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The formation of acetaminophen mercapturate represents the terminal step in the primary detoxification pathway for NAPQI. This guide provides an in-depth technical examination of the biochemical pathways leading to the formation of acetaminophen mercapturate, the mechanisms by which its precursor NAPQI initiates liver injury, and its critical role as a clinical and research biomarker. We will explore the underlying signaling cascades, present quantitative data on APAP metabolism, and provide detailed experimental protocols relevant to the study of APAP-induced hepatotoxicity.

Acetaminophen Metabolism: A Tale of Two Pathways

At therapeutic concentrations, the majority of APAP is safely metabolized in the liver via Phase II conjugation reactions.[1][3] However, a small fraction is oxidized by cytochrome P450 enzymes. The balance between these pathways is the critical determinant of APAP's safety profile.

-

Major Pathways (Therapeutic Doses): Approximately 90% of a therapeutic APAP dose is rendered water-soluble and non-toxic through:

-

Glucuronidation (~60%): Catalyzed by UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety.[5]

-

Sulfation (~30%): Catalyzed by sulfotransferases (SULTs), adding a sulfate (B86663) group.

-

-

Minor Pathway (Oxidative Metabolism): A smaller fraction (~5-15%) is metabolized by the cytochrome P450 (CYP) enzyme system.[3] While multiple CYPs, including CYP3A4 and CYP1A2, can contribute, CYP2E1 is considered the principal enzyme responsible for metabolizing APAP to its toxic metabolite, NAPQI.[6][7][8][9][10] Chronic alcohol consumption significantly increases the risk of APAP toxicity by inducing CYP2E1, thereby enhancing NAPQI production.[1][11]

During an overdose, the glucuronidation and sulfation pathways become saturated.[11][12] Consequently, a larger proportion of APAP is shunted to the CYP450 pathway, leading to a massive and rapid production of NAPQI.[12][13]

Caption: Acetaminophen metabolic pathways at therapeutic and overdose levels.

The Mercapturic Acid Pathway: Detoxification of NAPQI

Under normal physiological conditions, the small amount of NAPQI produced is immediately detoxified by conjugation with glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][7][11] This detoxification cascade, known as the mercapturic acid pathway, involves several enzymatic steps to convert the highly reactive NAPQI into a stable, excretable product.

-

Glutathione Conjugation: NAPQI is a potent electrophile that readily reacts with the nucleophilic sulfhydryl group of GSH. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), forms a stable acetaminophen-glutathione (APAP-GSH) conjugate.[13][14]

-

Formation of Cysteine Conjugate: The APAP-GSH conjugate is then sequentially cleaved. First, γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that removes glycine, yielding the acetaminophen-cysteine (APAP-Cys) conjugate.[13][14]

-

N-Acetylation to Mercapturate: In the final step, the APAP-Cys conjugate is acetylated by a cysteine S-conjugate N-acetyltransferase, forming N-acetyl-cysteine-S-yl-acetaminophen, commonly known as acetaminophen mercapturate (APAP-MA).[14]

This final product is water-soluble and, along with the APAP-Cys conjugate, is readily eliminated from the body via urine.[13]

Caption: The enzymatic detoxification of NAPQI to Acetaminophen Mercapturate.

Mechanism of APAP-Induced Liver Injury

Hepatotoxicity occurs when the rate of NAPQI formation overwhelms the liver's capacity to synthesize and utilize GSH for detoxification.[1][11]

-

GSH Depletion: In an overdose scenario, hepatic GSH stores can be depleted by more than 70-80%, leaving NAPQI free to react with other cellular components.[12]

-

Covalent Binding and Protein Adducts: Un-detoxified NAPQI covalently binds to sulfhydryl groups on cellular proteins, forming APAP-protein adducts. While many proteins are targeted, the critical event for initiating cell death is the binding of NAPQI to mitochondrial proteins.[1][13][15]

-

Mitochondrial Dysfunction: The formation of mitochondrial protein adducts triggers a cascade of deleterious events:

-

Oxidative Stress: NAPQI adducts impair the mitochondrial electron transport chain, leading to the generation of superoxide (B77818) and other reactive oxygen species (ROS).[1][16][17] This is further compounded by the depletion of GSH, the cell's primary antioxidant.

-

Peroxynitrite Formation: ROS can react with nitric oxide to form peroxynitrite, a potent reactive nitrogen species (RNS) that causes further damage to mitochondrial components.[1][17]

-

JNK Activation: Mitochondrial oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][18] Activated (phosphorylated) JNK translocates to the mitochondria, amplifying oxidative stress and creating a vicious cycle of mitochondrial damage.[1][19]

-

Mitochondrial Permeability Transition (MPT): The sustained oxidative stress and JNK activation lead to the opening of the mitochondrial permeability transition pore (MPT pore).[1][15] This disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis.[1][19][20]

-

-

Necrotic Cell Death: The opening of the MPT pore causes the mitochondria to swell and rupture, releasing intermembrane proteins like apoptosis-inducing factor (AIF) and endonuclease G into the cytosol.[1][19] These factors translocate to the nucleus and cause large-scale DNA fragmentation, committing the cell to oncotic necrosis.[19][20][21] This process results in the characteristic centrilobular necrosis seen in APAP-induced liver injury.[1][2]

Caption: Signaling cascade of Acetaminophen-induced hepatocyte necrosis.

Data Presentation: Metabolic Fate & Biomarkers

The metabolic profile of APAP changes drastically between therapeutic use and overdose, which is reflected in the levels of various biomarkers.

Table 1: Metabolic Fate of Acetaminophen

| Pathway | Therapeutic Dose (% of Total) | Overdose Scenario (% of Total) | Key Enzymes/Reactants | Product Type |

| Glucuronidation | ~60% | Saturated (<30%) | UGTs | Non-toxic Metabolite |

| Sulfation | ~30% | Saturated (<5%) | SULTs | Non-toxic Metabolite |

| CYP450 Oxidation | 5-15% | >15-20% | CYP2E1, CYP3A4 | Toxic Intermediate (NAPQI) |

| GSH Conjugation | Matches CYP output | Depleted | GSTs, GSH | Detoxification Product |

Table 2: Key Biomarkers in APAP-Induced Liver Injury

| Biomarker | Type | Clinical Significance | Time to Peak |

| Acetaminophen (APAP) | Parent Drug | Diagnostic for recent ingestion; used with Rumack-Matthew nomogram. | 1-4 hours |

| APAP Mercapturate (APAP-MA) | Detoxification Metabolite | Index of NAPQI formation and toxic burden.[22] Highly specific. | 6-24 hours |

| APAP-Protein Adducts | Mechanistic Marker | Direct evidence of NAPQI binding; highly specific and sensitive for APAP-induced injury.[23] Rises before ALT. | 2-12 hours |

| Alanine Aminotransferase (ALT) | Liver Enzyme | Standard clinical marker of hepatocellular injury. Lacks specificity for etiology.[23] | 48-72 hours |

| Mitochondrial DNA (mtDNA) | Damage Marker | Released from necrotic cells; indicates mitochondrial damage.[20] | 24-48 hours |

| Glutamate Dehydrogenase (GDH) | Mitochondrial Enzyme | Specific marker for mitochondrial injury released into circulation.[20] | 24-48 hours |

Experimental Protocols

Protocol: Quantification of APAP and Metabolites by LC-MS/MS

This protocol outlines a standard method for the simultaneous quantification of APAP, APAP-Glucuronide, APAP-Sulfate, and APAP-Mercapturate in human plasma.

Objective: To accurately measure concentrations of APAP and its key metabolites for toxicokinetic studies.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Analytical standards: APAP, APAP-Glucuronide, APAP-Sulfate, APAP-Mercapturate

-

Internal Standards (IS): Deuterated analogues (e.g., APAP-d4)

-

Acetonitrile (ACN), HPLC-grade

-

Formic Acid, LC-MS grade

-

Ultrapure water

-

Protein precipitation plates or microcentrifuge tubes

-

UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)

Procedure:

-

Standard Curve and QC Preparation: Prepare stock solutions of all analytes and the internal standard in methanol. Serially dilute the analyte stock solutions in drug-free human plasma to create a calibration curve (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples (low, mid, high).

-

Sample Preparation (Protein Precipitation): a. Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube. b. Add 200 µL of cold ACN containing the internal standard (e.g., APAP-d4 at 1 µg/mL). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

-

UPLC Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in ACN

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), switching between positive (for APAP) and negative (for metabolites) modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

APAP (Positive): Q1: 152.1 -> Q3: 110.1

-

APAP-d4 (Positive): Q1: 156.1 -> Q3: 114.1

-

APAP-Glucuronide (Negative): Q1: 326.1 -> Q3: 150.0

-

APAP-Sulfate (Negative): Q1: 230.0 -> Q3: 150.0

-

APAP-Mercapturate (Negative): Q1: 311.1 -> Q3: 150.0

-

-

Note: Specific transitions and collision energies must be optimized for the instrument used.

-

-

Data Analysis: Integrate peak areas for each analyte and the internal standard. Calculate the analyte/IS peak area ratio. Construct a linear regression curve from the calibrators and determine the concentrations of the unknown samples and QCs.

Caption: Experimental workflow for LC-MS/MS quantification of APAP metabolites.

Protocol: In Vitro Assessment of APAP Toxicity in HepaRG Cells

Objective: To model APAP-induced cytotoxicity and mitochondrial dysfunction in a human-relevant cell line.

Materials:

-

Differentiated HepaRG cells

-

Williams' E Medium with appropriate supplements

-

Acetaminophen (APAP)

-

Buthionine sulfoximine (B86345) (BSO) - optional, to deplete GSH

-

LDH Cytotoxicity Assay Kit

-

MTT Cell Proliferation Assay Kit or Seahorse XF Analyzer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture and differentiate HepaRG cells according to established protocols until they form a confluent monolayer of hepatocyte-like and biliary-like cells.

-

Treatment: a. Prepare a stock solution of APAP (e.g., 500 mM in sterile PBS or medium). b. Aspirate the culture medium from the cells and replace it with fresh medium containing various concentrations of APAP (e.g., 0, 1, 5, 10, 20 mM). c. (Optional) To sensitize cells, pre-treat with a sub-lethal concentration of BSO for 12-24 hours before APAP exposure to deplete intracellular GSH. d. Incubate cells for the desired time period (e.g., 24, 48 hours) at 37°C, 5% CO2.

-

Assessment of Cytotoxicity (LDH Assay): a. At the end of the incubation, carefully collect a 50 µL aliquot of the cell culture supernatant from each well. b. Determine lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions. LDH release is a marker of plasma membrane damage and cell necrosis. c. For a positive control (100% lysis), add lysis buffer to untreated cells. d. Calculate percent cytotoxicity relative to the positive control.

-

Assessment of Mitochondrial Function (MTT Assay): a. After collecting the supernatant for the LDH assay, add MTT reagent to the remaining cells in each well. b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol). d. Read the absorbance at the appropriate wavelength (e.g., 570 nm). A decrease in absorbance indicates mitochondrial dysfunction and reduced cell viability.

-

Data Analysis: Plot the percent cytotoxicity (from LDH) and percent viability (from MTT) against the APAP concentration to determine the dose-response relationship and calculate an IC50 value.

Conclusion

Acetaminophen mercapturate is more than a simple metabolic end-product; it is a crucial piece of the puzzle in understanding APAP-induced liver injury. Its formation signifies the successful detoxification of the hepatotoxic metabolite NAPQI via the essential glutathione-dependent mercapturic acid pathway. In the context of an overdose, the saturation of primary metabolic routes leads to excessive NAPQI production, overwhelming this protective pathway and initiating a well-defined cascade of mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis. The quantification of acetaminophen mercapturate and its precursors provides an invaluable tool for researchers and clinicians, serving as a direct biomarker of the toxic burden placed on the liver. A thorough understanding of these molecular mechanisms is fundamental for the development of improved diagnostic tools, prognostic biomarkers, and targeted therapeutic interventions to mitigate the severe consequences of acetaminophen overdose.

References

- 1. wjgnet.com [wjgnet.com]

- 2. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]

- 3. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 4. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 5. ClinPGx [clinpgx.org]

- 6. Role of CYP2E1 in the hepatotoxicity of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What Is the Connection between CYP2E1 Activity and Acetaminophen Toxicity? → Learn [pollution.sustainability-directory.com]

- 8. researchgate.net [researchgate.net]

- 9. Contribution of CYP2E1 and CYP3A to acetaminophen reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of CYP2E1 in the Hepatotoxicity of Acetaminophen (*) | Semantic Scholar [semanticscholar.org]

- 11. NAPQI - Wikipedia [en.wikipedia.org]

- 12. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Acetaminophen Hepatotoxicity - A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low Dose Acetaminophen Induces Reversible Mitochondrial Dysfunction Associated with Transient c-Jun N-Terminal Kinase Activation in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Translational biomarkers of acetaminophen-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Acetaminophen Mercapturate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, undergoes complex metabolic transformations in the liver. While largely safe at therapeutic doses, its metabolism can lead to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The detoxification of NAPQI through conjugation with glutathione (B108866) (GSH) and subsequent conversion to acetaminophen mercapturate is a critical pathway in understanding both the drug's safety profile and the mechanisms of drug-induced liver injury. The in vitro enzymatic synthesis of acetaminophen mercapturate and its precursors provides researchers with essential standards for analytical studies, toxicological assessments, and drug metabolism research. This guide offers an in-depth overview of the core enzymatic reactions, detailed experimental protocols, and quantitative data to facilitate the laboratory synthesis of these compounds.

Metabolic Pathway Overview

The formation of acetaminophen mercapturate is a multi-step enzymatic process primarily occurring in the liver. The key phases are:

-

Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes, predominantly CYP2E1, CYP1A2, and CYP3A4, oxidize acetaminophen to the highly reactive and electrophilic intermediate, NAPQI.[1][2] This step is the primary bioactivation pathway that can lead to toxicity if NAPQI is not efficiently detoxified.

-

Phase II Metabolism (Glutathione Conjugation): Glutathione S-transferases (GSTs) catalyze the conjugation of NAPQI with the endogenous antioxidant glutathione (GSH).[3][4] This reaction forms the stable and non-toxic acetaminophen-glutathione conjugate (APAP-SG). Several GST isoenzymes, including GSTP1, GSTM1, and GSTA1, are involved in this detoxification step.[4]

-

Further Processing to Mercapturate: The APAP-SG conjugate is further metabolized by peptidases to form acetaminophen-cysteine, which is then N-acetylated to yield the final product, acetaminophen mercapturate (APAP-NAC).[2]

Quantitative Data on Enzymatic Reactions

The efficiency of the enzymatic conjugation of NAPQI with glutathione is dependent on the specific GST isoenzyme. The following table summarizes kinetic parameters for this reaction with various rat and human GSTs.

| Enzyme | K_m_ (μM) for NAPQI | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹s⁻¹) |

| Rat Liver GST 1-1 | 27 | 90 | 3.33 |

| Rat Liver GST 2-2 | 1.3 | 37 | 28.46 |

| Rat Liver GST 3-3 | 7 | 5.1 | 0.73 |

| Rat Liver GST 7-7 | 7 | 165 | 23.57 |

| Human GSTP1 (π) | - | - | High |

| Human GSTA1 (α) | - | - | Moderate |

| Human GSTM1 (μ) | - | - | Low |

Data derived from stopped-flow kinetic studies.[3] The relative efficiencies of human GSTs are noted as high, moderate, or low based on comparative activity.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of acetaminophen-glutathione conjugate, the direct precursor to acetaminophen mercapturate.

Protocol 1: Two-Step Enzymatic Synthesis of Acetaminophen-Glutathione Conjugate (APAP-SG)

This protocol describes a coupled enzymatic reaction that mimics the physiological metabolic pathway.

Materials:

-

Acetaminophen (APAP)

-

Recombinant human Cytochrome P450 enzyme (e.g., CYP2E1 or CYP3A4 expressed in baculovirus or E. coli)[4][5]

-

Recombinant human Glutathione S-Transferase (e.g., GSTP1)[6]

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Reduced Glutathione (GSH)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

UPLC-MS/MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

1 mM Acetaminophen (from a stock solution in methanol (B129727), final methanol concentration <1%)

-

1 mM NADPH regenerating system

-

5 mM Reduced Glutathione (GSH)

-

50 pmol/mL recombinant human CYP enzyme (e.g., CYP2E1)

-

10 µg/mL recombinant human GST enzyme (e.g., GSTP1)

-

Bring the final volume to 1 mL with buffer.

-

-

Initiation and Incubation: Initiate the reaction by adding the CYP enzyme. Incubate the mixture at 37°C for 1-2 hours with gentle agitation.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

-

Analysis: Analyze the sample for the formation of APAP-SG using a validated UPLC-MS/MS method.

Protocol 2: Chemical Synthesis of NAPQI and Subsequent Enzymatic Conjugation

This protocol is useful when a higher yield of the glutathione conjugate is desired and involves the initial chemical synthesis of the reactive intermediate.

Materials:

-

Acetaminophen (APAP)

-

Silver oxide (Ag₂O)

-

Anhydrous chloroform

-

Reduced Glutathione (GSH)

-

Recombinant human Glutathione S-Transferase (e.g., GSTP1)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Methanol

-

Preparative HPLC system

Procedure:

-

Synthesis of NAPQI:

-

Suspend acetaminophen in anhydrous chloroform.

-

Add freshly prepared silver oxide to the suspension.

-

Stir the mixture vigorously in the dark for 1-2 hours.

-

Filter the suspension to obtain a solution of NAPQI in chloroform.[7] Caution: NAPQI is a reactive and potentially toxic compound. Handle with appropriate personal protective equipment in a fume hood.

-

-

Enzymatic Conjugation:

-

Dissolve reduced glutathione (GSH) in 100 mM sodium phosphate buffer (pH 7.4).

-

Add the recombinant GST enzyme to the GSH solution.

-

Slowly add the NAPQI-chloroform solution to the buffered GSH-enzyme mixture with constant stirring.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.

-

-

Purification of APAP-SG:

-

Separate the aqueous phase containing the APAP-SG conjugate.

-

Purify the APAP-SG from the reaction mixture using preparative HPLC with a suitable C18 column and a water/methanol gradient.[7]

-

Lyophilize the collected fractions containing the pure APAP-SG.

-

Mandatory Visualizations

Caption: Metabolic pathway of acetaminophen to acetaminophen mercapturate.

Caption: Workflow for the in vitro enzymatic synthesis of APAP-SG.

References

- 1. NAPQI - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ClinPGx [clinpgx.org]

- 4. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]

- 5. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Acetaminophen Mercapturate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979), a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation. However, a small fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation leads to the formation of acetaminophen-glutathione, which is further processed to acetaminophen-cysteine and subsequently N-acetylated to form acetaminophen mercapturate (also known as paracetamol mercapturate), a stable and excretable end-product. This technical guide provides a comprehensive overview of the chemical properties and stability of Acetaminophen Mercapturate, offering valuable information for researchers and professionals involved in drug metabolism, toxicology, and pharmaceutical development.

Chemical Properties of Acetaminophen Mercapturate

Acetaminophen mercapturate, systematically named S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine, is a key biomarker for assessing the metabolic activation of acetaminophen to its reactive intermediate, NAPQI.[1] Its formation represents a critical step in the detoxification pathway, preventing NAPQI-induced hepatotoxicity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Acetaminophen Mercapturate is presented in Table 1. These properties have been compiled from various public databases and scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₅S | [2] |

| Molecular Weight | 312.34 g/mol | [2] |

| IUPAC Name | (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid | [2] |

| CAS Number | 52372-86-8 | [2] |

| Computed pKa (strongest acidic) | 3.27 | [3] |

| Computed pKa (strongest basic) | -2.7 | [3] |

| Computed LogP | 0.2 | [2] |

| Solubility | Soluble in DMSO.[4] Information on solubility in other solvents is limited. | |

| Appearance | Brownish-Pink Solid | [3] |

| Melting Point | 160-163°C | [3] |

Metabolic Pathway of Acetaminophen and Formation of Mercapturate

The metabolic activation of acetaminophen and the subsequent formation of acetaminophen mercapturate is a well-established pathway primarily occurring in the liver. The process can be summarized in the following key steps:

-

Oxidation of Acetaminophen: A minor but significant portion of acetaminophen is oxidized by cytochrome P450 enzymes, predominantly CYP2E1, to the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).

-

Glutathione Conjugation: At therapeutic doses, NAPQI is rapidly detoxified by conjugation with the sulfhydryl group of glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of S-(4-acetamidophenyl)-glutathione.

-

Conversion to Cysteine Conjugate: The glutathione conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and a dipeptidase to yield the cysteine conjugate, S-(4-acetamidophenyl)-L-cysteine.

-

N-Acetylation to Mercapturate: Finally, the cysteine conjugate undergoes N-acetylation by N-acetyltransferase to form the stable and non-toxic end product, acetaminophen mercapturate, which is then excreted in the urine.

At supratherapeutic doses, the sulfation and glucuronidation pathways become saturated, leading to an increased shunting of acetaminophen towards the CYP450-mediated oxidation pathway and consequently, higher production of NAPQI. This can deplete hepatic glutathione stores, and once GSH is depleted to a critical level (below 70% of normal), NAPQI can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Stability of Acetaminophen Mercapturate

The stability of acetaminophen mercapturate is a critical consideration for its accurate quantification in biological samples and for its use as a reference standard. While extensive data on the stability of the parent drug, acetaminophen, is available, specific stability studies on its mercapturate metabolite are less common in the literature.

Based on available information for related compounds and general chemical principles, the following factors are expected to influence the stability of acetaminophen mercapturate:

-

pH: Acetaminophen itself is more stable in slightly acidic to neutral pH ranges, with degradation accelerated at extreme pH values.[5] It is plausible that acetaminophen mercapturate exhibits similar pH-dependent stability. The presence of a carboxylic acid and a phenolic hydroxyl group suggests that its stability could be influenced by pH.

-

Temperature: As with most chemical compounds, elevated temperatures are expected to accelerate the degradation of acetaminophen mercapturate. For the parent compound, acetaminophen, thermal degradation is significantly faster in solution than in the dry state.[6] Commercial standards of paracetamol mercapturate are recommended to be stored at -20°C for long-term stability.[4]

-

Oxidation: The phenolic hydroxyl group in the acetaminophen mercapturate structure could be susceptible to oxidation. Oxidation products of acetaminophen have been shown to contribute to color changes in its solutions.

-

Freeze-Thaw Cycles: Studies on acetaminophen and its other metabolites in plasma have shown good stability through multiple freeze-thaw cycles.[7] It is anticipated that acetaminophen mercapturate would also exhibit reasonable stability under these conditions, although specific data is lacking.

Table 2: Stability of Acetaminophen and its Metabolites in Plasma

| Analyte | Condition | Stability | Reference |

| Acetaminophen | Room Temperature | Stable for 6 hours | [7] |

| -20°C | Stable for 30 days | [7] | |

| 3 Freeze-Thaw Cycles | Stable | [7] | |

| Acetaminophen Metabolites (including mercapturate) | In autosampler | Stable for at least 48 hours | [8] |

Experimental Protocols

Accurate quantification of acetaminophen mercapturate is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable analytical methods.

Synthesis of Acetaminophen Mercapturate Reference Standard

A detailed, publicly available, step-by-step synthesis protocol for acetaminophen mercapturate is not readily found in the primary literature, as it is often synthesized by specialized chemical suppliers. However, the general synthetic strategy would involve the reaction of N-acetyl-p-benzoquinone imine (NAPQI) with N-acetyl-L-cysteine. Due to the high reactivity and instability of NAPQI, this synthesis is challenging and requires careful control of reaction conditions. A more practical approach for research laboratories is to purchase a certified reference standard from a commercial supplier.

Quantification of Acetaminophen Mercapturate in Human Plasma by UPLC-MS/MS

The following protocol is a synthesized representation based on several published methods for the quantification of acetaminophen and its metabolites in human plasma.[8][9]

1. Materials and Reagents:

-

Acetaminophen mercapturate certified reference standard

-

Acetaminophen-D4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen mercapturate and acetaminophen-D4 in methanol.

-